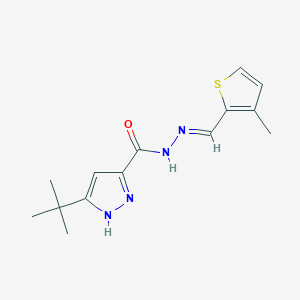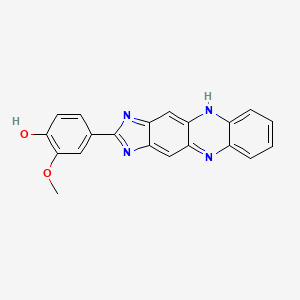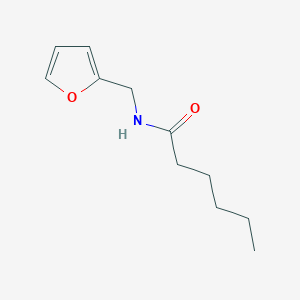
Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate d'éthyle (4,5-diméthyl-2-(((2-méthylphénoxy)acétyl)amino)-3-thiényle) est un composé organique appartenant à la classe des dérivés thiényles. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiényle substitué par des groupes diméthyle et un groupe fonctionnel ester d'éthyle. Il suscite un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate d'éthyle (4,5-diméthyl-2-(((2-méthylphénoxy)acétyl)amino)-3-thiényle) implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'acylation du 4,5-diméthyl-2-aminothiophène avec du chlorure de 2-méthylphénoxyacétyle, suivie d'une estérification avec de l'éthanol en conditions acides. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à flux continu pour optimiser l'efficacité de la réaction et le rendement. Le processus comprendrait le contrôle précis de la température, de la pression et des concentrations des réactifs afin de garantir une qualité de produit constante. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour isoler le composé souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate d'éthyle (4,5-diméthyl-2-(((2-méthylphénoxy)acétyl)amino)-3-thiényle) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones, selon l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool ou le cycle thiényle en dihydrothiophène.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau des groupes fonctionnels ester ou amide, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent faciliter les réactions de substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation avec du peroxyde d'hydrogène peut donner des sulfoxydes, tandis que la réduction avec de l'hydrure de lithium et d'aluminium peut produire des dérivés alcooliques.
Applications de la recherche scientifique
L'acétate d'éthyle (4,5-diméthyl-2-(((2-méthylphénoxy)acétyl)amino)-3-thiényle) a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de dérivés thiényles et de composés hétérocycliques plus complexes.
Biologie : L'activité biologique potentielle du composé en fait un candidat pour des études sur l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif dans le développement de médicaments.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux possédant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acétate d'éthyle (4,5-diméthyl-2-(((2-méthylphénoxy)acétyl)amino)-3-thiényle) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thienyl derivatives and heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl (4,5-dimethyl-2-(((2-methylphenoxy)acetyl)amino)-3-thienyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Ethyl (4,5-diméthyl-2-aminothiophène-3-carboxylate) : Structure similaire mais sans le groupe phénoxyacétyle.
Méthyl (4,5-diméthyl-2-(((2-méthylphénoxy)acétyl)amino)-3-thiényle)acétate : Similaire mais avec un ester méthylique au lieu d'un ester éthylique.
Ethyl (4,5-diméthyl-2-(((2-chlorophénoxy)acétyl)amino)-3-thiényle)acétate : Similaire mais avec un groupe chlorophénoxy au lieu d'un groupe méthylphénoxy.
Unicité
L'acétate d'éthyle (4,5-diméthyl-2-(((2-méthylphénoxy)acétyl)amino)-3-thiényle) est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
303092-52-6 |
|---|---|
Formule moléculaire |
C19H23NO4S |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
ethyl 2-[4,5-dimethyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophen-3-yl]acetate |
InChI |
InChI=1S/C19H23NO4S/c1-5-23-18(22)10-15-13(3)14(4)25-19(15)20-17(21)11-24-16-9-7-6-8-12(16)2/h6-9H,5,10-11H2,1-4H3,(H,20,21) |
Clé InChI |
LXNWOYXDNDHSJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(SC(=C1C)C)NC(=O)COC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)

![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)
![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)


![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)


